molecular formula C13H10ClN3 B1283964 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 120537-43-1

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1283964
CAS No.: 120537-43-1
M. Wt: 243.69 g/mol
InChI Key: HQJCQBUYLDPQAG-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine core with a benzyl substituent at the N1 position and a chlorine atom at the C4 position (Figure 1). This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases, Toll-like receptors (TLRs), and bromodomains . Its synthesis typically involves condensation reactions between substituted pyridines and aldehydes, followed by halogenation at the C4 position . The benzyl group enhances lipophilicity and binding affinity, while the chlorine atom modulates electronic properties and steric effects .

Properties

IUPAC Name

1-benzyl-4-chloroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJCQBUYLDPQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557283
Record name 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120537-43-1
Record name 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors with Benzyl Halides

The most common synthetic approach to 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine involves the cyclization of 4-chloro-1H-imidazo[4,5-c]pyridine with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution and ring closure.

  • Reaction conditions:
    • Base: Potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated (often 80–120 °C)
    • Time: Several hours until completion

This method yields the benzylated product by substitution at the nitrogen atom of the imidazo[4,5-c]pyridine core, followed by cyclization to form the fused heterocycle.

Industrial Scale Production

Industrial synthesis mirrors the laboratory method but employs continuous flow reactors and automated systems to improve yield and reproducibility. Purification is achieved through recrystallization and chromatographic techniques to ensure high purity (typically >95%).

Alternative Synthetic Strategies

Cyclization via Acylation and Amination

A patented process describes a multi-step synthesis starting from 4-amino-2-chloropyridine derivatives, which are acylated with carboxylic acid derivatives (e.g., ethoxyacetyl chloride) under mild conditions (0–30 °C) in inert solvents such as toluene or dichloromethane. The acylated intermediate undergoes cyclization at elevated temperatures (100–150 °C) in the presence of catalysts like pyridine hydrochloride or phosphorus oxychloride to form the imidazo[4,5-c]pyridine core with a chlorine substituent at position 4.

Subsequently, the 4-phenoxy intermediate is aminated using ammonium acetate at about 150 °C in sealed containers to yield the 1H-imidazo[4,5-c]pyridine-4-amine, which can be further functionalized to introduce the benzyl group.

  • Key steps:
    • Acylation of 4-amino-2-chloropyridine derivative
    • Cyclization under reflux or elevated temperature
    • Amination with ammonium acetate
    • Benzylation via nucleophilic substitution

This method allows for precise control over substituents and is suitable for producing derivatives with high regioselectivity.

Catalytic and Acid-Promoted Cyclization Methods

Recent research on related imidazo[1,5-a]pyridine systems demonstrates the use of Lewis acid catalysts such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) to promote cyclization reactions involving benzylic alcohols and nitriles. Although this method is reported for imidazo[1,5-a]pyridines, the mechanistic insights and catalytic conditions may be adapted for the synthesis of this compound analogs.

  • Optimal conditions identified:
    • Catalyst: 5 mol % Bi(OTf)3
    • Acid: 5 equiv p-TsOH·H2O
    • Solvent: 1,2-dichloroethane (DCE) or acetonitrile
    • Temperature: 150 °C
    • Concentration: 0.3 M
    • Reaction time: Overnight
Entry Acid (equiv) Lewis Acid (mol %) Temp (°C) Yield (%)
4 5.0 p-TsOH·H2O 5 Bi(OTf)3 150 78
18 5.0 p-TsOH·H2O 5 Bi(OTf)3 150 91

This catalytic system efficiently generates carbocation intermediates from benzylic alcohols, facilitating nucleophilic attack and cyclization to form the fused heterocyclic structure.

Reaction Mechanisms and Substituent Effects

The preparation of this compound involves nucleophilic substitution at the nitrogen atom and cyclization to form the fused ring system. The chlorine substituent at position 4 is reactive and can be substituted by nucleophiles such as amines or alkoxides, enabling further functionalization.

Substituent effects on the benzyl moiety influence the reaction yield and product stability. Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the benzyl ring affect carbocation stability during cyclization, impacting overall yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Benzyl halide cyclization 4-chloro-1H-imidazo[4,5-c]pyridine, benzyl halide, K2CO3, DMF, elevated temp Straightforward, scalable Requires elevated temp, long reaction time 70–90
Acylation-cyclization-amination 4-amino-2-chloropyridine derivative, acyl halide, pyridine, ammonium acetate, reflux High regioselectivity, versatile Multi-step, requires careful control 80–95
Lewis acid catalyzed cyclization Bi(OTf)3, p-TsOH·H2O, benzylic alcohol, nitrile, 150 °C High yield, catalytic, mild conditions Catalyst cost, specific substrate scope 78–91

Research Findings and Practical Notes

  • The cyclization reaction is sensitive to solvent polarity and temperature; polar aprotic solvents and temperatures above 100 °C favor higher yields.
  • The presence of a base such as potassium carbonate is critical to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Industrial processes benefit from continuous flow reactors to improve reaction control and scalability.
  • Catalytic methods using Bi(OTf)3 have demonstrated superior yields compared to other Lewis acids and Brønsted acids, highlighting the importance of catalyst choice.
  • Substituent position on the benzyl group significantly affects yield, with meta-substituted groups generally providing better outcomes than para-substituted ones.
  • Purification typically involves recrystallization or silica gel chromatography to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the imidazole or pyridine rings .

Scientific Research Applications

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is influenced by substituent variations. Key analogs include:

Compound Substituents Target/Activity Key Findings Reference
This compound N1-benzyl, C4-Cl TLR7/8, Kinases, BET proteins Moderate TLR7 agonism; kinase inhibition
I-BET151 1H-imidazo[4,5-c]quinoline core BRD4 (Kac site binding) HIV-1 reactivation via BRD4 inhibition
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine C6-Br, C4-Cl Antiviral (HCV) EC50 = 0.004 µM; high selectivity
3H-imidazo[4,5-b]pyridine derivatives C7 modifications TYK2 kinase 21-fold JAK1/TYK2 selectivity improvement

Substituent Impact :

  • N1-Benzyl Group : Enhances hydrophobic interactions in TLR7/8 binding pockets .
  • C4-Chlorine: Reduces metabolic instability compared to nitro or amino groups .
  • C6/C7 Modifications : Bromine (C6) increases antiviral potency, while carboxamide (C7) improves kinase selectivity .

Key Observations :

  • Chlorine at C4 reduces intrinsic clearance but increases cytotoxicity in hepatic models .
  • Ethyl substituents (e.g., 1-ethyl derivatives) improve aqueous solubility and safety profiles .

Biological Activity

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C11H9ClN2
  • Molecular Weight : 220.65 g/mol

The compound features a benzyl group attached to a chloro-substituted imidazopyridine ring, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses and biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Study Findings : In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Research Results : It has demonstrated inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Tables

Biological Activity Tested Organisms/Cells IC50 Values (µM) Mechanism of Action
AnticancerMCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
AntimicrobialE. coli10Cell wall synthesis inhibition
S. aureus12Membrane disruption

Study 1: Anticancer Properties

A study published in ACS Omega evaluated the anticancer activity of imidazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

Another research article investigated the antimicrobial properties of various imidazole derivatives. The findings revealed that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine, and how can isomer formation be minimized?

  • The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 4-chloro-1H-imidazo[4,5-c]pyridine can react with benzyl halides under basic conditions to introduce the benzyl group. However, glycosylation or alkylation reactions often yield multiple isomers (e.g., N1 vs. N3 substitution), requiring chromatographic separation . Optimization of reaction conditions (e.g., solvent polarity, temperature) and use of protecting groups (e.g., tri-O-benzoyl ribofuranosyl) can improve regioselectivity .

Q. How can vibrational spectroscopy and DFT calculations validate the structural integrity of this compound?

  • Fourier-transform infrared (FTIR) and Raman spectroscopy, combined with DFT calculations at the B3LYP/6-31G(d,p) level, are used to assign vibrational modes and compare experimental/theoretical bond lengths and angles. For example, the PED (potential energy distribution) analysis confirms the dominance of specific vibrational modes (e.g., C-Cl stretching at ~700 cm⁻¹) . X-ray crystallography of analogous triazolo-pyridine compounds provides reference data for validating bond parameters .

Q. What analytical techniques are critical for characterizing substitution patterns in imidazo[4,5-c]pyridine derivatives?

  • ¹H/¹³C NMR : Chemical shifts of the anomeric proton (e.g., δ ~5.7–7.8 ppm) and coupling constants (e.g., J < 3 Hz for β-configuration) help identify glycosylation sites .
  • UV-Vis spectroscopy : pH-dependent λmax shifts (e.g., 290–302 nm) differentiate between tautomers or substituted analogs .
  • Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₃H₁₀ClN₃ for the base structure) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl group position, chloro substitution) influence anticonvulsant activity and toxicity?

  • In vivo studies on 1-benzyl-4-alkylamino analogs show potent anticonvulsant activity (ED₅₀ = 2–3.5 mg/kg in rats) but higher toxicity compared to purine-based drugs like BW A78U. The chloro group enhances electrophilicity, improving target binding but increasing off-target interactions. Substituting the benzyl group with bulkier moieties (e.g., substituted aryl) may reduce CNS toxicity by limiting blood-brain barrier penetration .

Q. What computational strategies (e.g., QSAR, molecular docking) guide the design of imidazo[4,5-c]pyridine derivatives with optimized bioactivity?

  • Comparative QSAR models using descriptors like logP, polar surface area, and Hammett constants predict angiotensin II receptor antagonism in analogs. 3D pharmacophore models highlight the importance of chloro and benzyl groups in hydrophobic interactions with enzyme pockets . Docking studies (e.g., AutoDock Vina) can simulate binding to targets like SSAO (semicarbazide-sensitive amine oxidase), identifying critical hydrogen bonds with active-site residues .

Q. How do reaction conditions impact isomer ratios in ribosylated derivatives, and what methods resolve these mixtures?

  • Ribosylation of 4-chloro-imidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride produces N1 (major), N2, and N3 isomers in ratios dependent on catalyst (e.g., stannic chloride vs. TMSOTf) and solvent (e.g., acetonitrile vs. dichloromethane). Isomers are resolved via silica gel chromatography, with elution order correlating with polarity (N1 < N3 < N2) .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Low brain:plasma ratios (observed in mouse models) suggest poor CNS bioavailability. Prodrug strategies (e.g., phosphonate esters) or formulation with permeability enhancers (e.g., cyclodextrins) may improve distribution. Metabolic stability can be assessed using liver microsomes, identifying vulnerable sites (e.g., imidazole ring oxidation) for deuterium substitution .

Contradictions and Methodological Considerations

  • Isomer Identification : Early studies relied on empirical UV comparison to methylated analogs (methyl rule), but this fails for ribosylated derivatives. Modern approaches use NOESY NMR or X-ray diffraction .
  • Toxicity vs. Efficacy : While 1-benzyl derivatives show promising ED₅₀ values, their narrow therapeutic index limits clinical use. Hybrid analogs (e.g., 4-thione derivatives) may balance potency and safety .

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